molecular formula C9H15N3OSSi B12916741 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide

2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide

Cat. No.: B12916741
M. Wt: 241.39 g/mol
InChI Key: VODKQEGWYZGEQF-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a furan ring substituted with a trimethylsilyl group and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-(Trimethylsilyl)furan-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide is unique due to its combination of a trimethylsilyl group and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H15N3OSSi

Molecular Weight

241.39 g/mol

IUPAC Name

[(E)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C9H15N3OSSi/c1-15(2,3)8-5-4-7(13-8)6-11-12-9(10)14/h4-6H,1-3H3,(H3,10,12,14)/b11-6+

InChI Key

VODKQEGWYZGEQF-IZZDOVSWSA-N

Isomeric SMILES

C[Si](C)(C)C1=CC=C(O1)/C=N/NC(=S)N

Canonical SMILES

C[Si](C)(C)C1=CC=C(O1)C=NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.